molecular formula C10H11FO2 B3269186 Methyl 2-(4-fluorophenyl)propanoate CAS No. 50415-71-9

Methyl 2-(4-fluorophenyl)propanoate

Cat. No. B3269186
M. Wt: 182.19 g/mol
InChI Key: HRSNKYJSOMIHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378414B2

Procedure details

A solution of the compound of Example 14A (23.2 g, 0.138 mol) in dry tetrahydrofuran (30 mL) was added dropwise over 30 min to a −78° C. solution of lithium hexamethyldisilazide (prepared from hexamethyldisilazane (35 mL, 0.165 mol) and n-butyllithium in hexane (2.5 M, 58 mL, 0.145 mol)) in dry tetrahydrofuran (100 mL). The solution was stirred at −78° C. for 1 h, and then a large excess of methyl iodide was added. The solution was stirred at −78° C. for 30 min and was then warmed to ambient temperature for 18 h. The solution was quenched by addition of saturated ammonium chloride solution and diluted with water. The mixture was concentrated in vacuo to remove tetrahydrofuran and then extracted with ethyl acetate. The organic layer was extracted with water (2×) and saturated NaCl solution, followed by drying (Na2SO4) and concentration in vacuo. The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg) to afford the title compound (21.9 g, 87%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.49 (d, J=7.35 Hz, 3 H) 3.70 (m, 4 H) 7.01 (m, 2 H) 7.27 (m, 2 H).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1.[CH3:13][Si](C)(C)[N-][Si](C)(C)C.[Li+].CI>O1CCCC1>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]([CH3:13])[C:3]([O:2][CH3:1])=[O:12])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)F)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to ambient temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solution was quenched by addition of saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water (2×) and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.